molecular formula C14H22BrNO2 B12737172 Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- CAS No. 109410-00-6

Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)-

Cat. No.: B12737172
CAS No.: 109410-00-6
M. Wt: 316.23 g/mol
InChI Key: NHFHSXGYQFGVOF-UHFFFAOYSA-N
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Description

Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- is a chemical compound with the molecular formula C14H22BrNO2 and a molecular weight of 316.23398 g/mol . This compound is characterized by the presence of a triethylamine group attached to a 5-bromo-2-methoxybenzyloxy moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- involves several steps. One common method includes the reaction of 5-bromo-2-methoxybenzyl alcohol with triethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux and using an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can undergo oxidation to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of this compound can lead to the formation of dehalogenated products.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- can be compared with other similar compounds, such as:

  • 2-(5-bromo-2-methoxybenzyloxy)diethylamine
  • 2-(5-bromo-2-methoxybenzyloxy)ethylamine

These compounds share similar structural features but differ in the number and type of alkyl groups attached to the nitrogen atom. The unique combination of the triethylamine group and the 5-bromo-2-methoxybenzyloxy moiety gives Triethylamine, 2-(5-bromo-2-methoxybenzyloxy)- its distinct chemical properties and reactivity.

Properties

CAS No.

109410-00-6

Molecular Formula

C14H22BrNO2

Molecular Weight

316.23 g/mol

IUPAC Name

2-[(5-bromo-2-methoxyphenyl)methoxy]-N,N-diethylethanamine

InChI

InChI=1S/C14H22BrNO2/c1-4-16(5-2)8-9-18-11-12-10-13(15)6-7-14(12)17-3/h6-7,10H,4-5,8-9,11H2,1-3H3

InChI Key

NHFHSXGYQFGVOF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCC1=C(C=CC(=C1)Br)OC

Origin of Product

United States

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